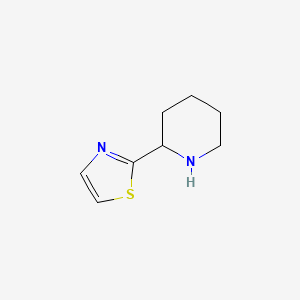

2-(1,3-Thiazol-2-yl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFOGJAUBNLBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394420 | |

| Record name | 2-(1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526183-08-4 | |

| Record name | 2-(1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Thiazol-2-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(1,3-Thiazol-2-yl)piperidine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic methodologies, including a detailed, field-tested protocol. Furthermore, a thorough analysis of the characterization of the target molecule using modern spectroscopic techniques is presented, supported by predictive data and comparisons with structurally related compounds. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to the synthesis and validation of this important molecular scaffold.

Introduction: The Significance of the Thiazolyl-Piperidine Scaffold

The convergence of the thiazole and piperidine rings in a single molecular entity, this compound, represents a scaffold of considerable interest in medicinal chemistry and drug discovery. Piperidine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties.[1] Thiazole moieties are also a cornerstone in drug design, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of these two privileged structures offers the potential for novel therapeutics with unique pharmacological profiles.

This guide provides a detailed exploration of the synthesis and characterization of this compound, offering a practical and intellectually rigorous resource for researchers in the field.

Synthetic Methodologies: A Deliberate Approach to C-N Bond Formation

The key strategic consideration in the synthesis of this compound is the formation of the C-N bond between the C2 position of the thiazole ring and the nitrogen atom of the piperidine ring. Two primary approaches can be envisaged: classical nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

The thiazole ring, being an electron-deficient heterocycle, is amenable to nucleophilic aromatic substitution, particularly when a good leaving group is present at the C2 position.[4] This approach is often favored for its operational simplicity and cost-effectiveness. The Buchwald-Hartwig amination, a more modern and versatile method, offers a broader substrate scope and often proceeds under milder conditions, but typically requires more expensive catalysts and ligands.[5][6]

For the synthesis of this compound, a direct nucleophilic aromatic substitution of 2-bromothiazole with piperidine is the most straightforward and efficient method.[7] The electron-withdrawing nature of the thiazole ring sufficiently activates the C2 position for substitution by a secondary amine like piperidine.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from commercially available 2-bromothiazole and piperidine.

dot

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

-

2-Bromothiazole (97%, Sigma-Aldrich)

-

Piperidine (99%, Sigma-Aldrich)

-

Silica gel for column chromatography (230-400 mesh)

-

Hexane (anhydrous)

-

Ethyl acetate (anhydrous)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromothiazole (1.0 eq) and piperidine (5.0 eq). The use of excess piperidine serves as both the nucleophile and the solvent.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 2.5 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove any insoluble by-products.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess piperidine. The resulting crude residue is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization and Analytical Validation

A rigorous characterization of the synthesized this compound is essential to confirm its identity and purity. The following section provides a detailed analysis of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for both the thiazole and piperidine rings.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| Thiazole H-4 | ~ 7.2 - 7.4 | d | J ≈ 3.5 | The H-4 proton of the thiazole ring is expected to appear as a doublet due to coupling with the H-5 proton. |

| Thiazole H-5 | ~ 6.8 - 7.0 | d | J ≈ 3.5 | The H-5 proton of the thiazole ring is expected to appear as a doublet due to coupling with the H-4 proton. |

| Piperidine H-2, H-6 (axial & equatorial) | ~ 3.4 - 3.6 | m | - | The protons on the carbons adjacent to the nitrogen are deshielded and will appear as a multiplet. |

| Piperidine H-3, H-5 (axial & equatorial) | ~ 1.6 - 1.8 | m | - | The protons on the C3 and C5 carbons of the piperidine ring will appear as a complex multiplet. |

| Piperidine H-4 (axial & equatorial) | ~ 1.5 - 1.7 | m | - | The protons on the C4 carbon of the piperidine ring will appear as a multiplet, likely overlapping with the H-3 and H-5 signals. |

13C NMR: The carbon NMR spectrum will provide further confirmation of the structure.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| Thiazole C-2 | ~ 168 - 172 | The C-2 carbon, being directly attached to two heteroatoms (N and S) and the piperidine nitrogen, is expected to be significantly deshielded. |

| Thiazole C-4 | ~ 138 - 142 | The C-4 carbon of the thiazole ring. |

| Thiazole C-5 | ~ 110 - 114 | The C-5 carbon of the thiazole ring. |

| Piperidine C-2, C-6 | ~ 48 - 52 | The carbons adjacent to the nitrogen atom. |

| Piperidine C-3, C-5 | ~ 25 - 28 | The C-3 and C-5 carbons of the piperidine ring. |

| Piperidine C-4 | ~ 23 - 26 | The C-4 carbon of the piperidine ring. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Absorption Range (cm-1) | Vibration |

| C-H (thiazole) | 3100 - 3000 | Stretching |

| C-H (piperidine) | 3000 - 2850 | Stretching |

| C=N (thiazole) | 1620 - 1580 | Stretching |

| C-N (piperidine) | 1250 - 1020 | Stretching |

| Thiazole ring | 1500 - 1400 and 900 - 650 | Skeletal vibrations |

The presence of a band in the 1620-1580 cm-1 region corresponding to the C=N stretching of the thiazole ring, along with the characteristic C-H stretching bands for both the aromatic and aliphatic portions of the molecule, will be indicative of the successful synthesis.[8][9]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.

-

Expected Molecular Ion: For C8H12N2S, the expected exact mass is 168.0772 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular formula.

-

Predicted Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) is likely to involve initial cleavage of the piperidine ring. Key fragments may include the loss of alkyl radicals from the piperidine ring and cleavage of the C-N bond connecting the two rings.[10][11]

dot

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Potential Applications and Future Directions

The this compound scaffold holds significant promise for the development of new therapeutic agents. Given the known biological activities of both thiazole and piperidine derivatives, this compound and its analogues could be explored for a variety of applications, including:

-

Antimicrobial Agents: Thiazole-containing compounds have well-documented antibacterial and antifungal properties.

-

Anticancer Agents: Many anticancer drugs incorporate the piperidine or thiazole moiety.

-

Central Nervous System (CNS) Active Agents: The piperidine ring is a common feature in many CNS-active drugs.

Future research could focus on the derivatization of the this compound core to create a library of compounds for biological screening. Modifications to both the thiazole and piperidine rings could lead to the discovery of novel compounds with enhanced potency and selectivity.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The recommended synthetic protocol, based on nucleophilic aromatic substitution, is robust and readily implemented. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, will serve as a valuable resource for the validation of the synthesized compound. The insights into the rationale behind the experimental choices and the potential applications of this molecular scaffold are intended to empower researchers in their pursuit of novel chemical entities with therapeutic potential.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. 1-(1,3-THIAZOL-2-YL)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 2-(1,3-Thiazol-2-yl)piperidine in Animal Models

Prepared by a Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, provides the essential framework for translating a promising compound into a viable therapeutic. This guide offers a comprehensive, in-depth technical overview of the methodologies required to characterize the pharmacokinetic profile of 2-(1,3-thiazol-2-yl)piperidine, a heterocyclic scaffold of significant interest in modern drug discovery.[1][2][3]

Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. It provides a strategic and logical framework for experimental design, execution, and data interpretation. We will delve into the causality behind experimental choices, from animal model selection to the nuances of bioanalytical method validation, ensuring a scientifically rigorous approach. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, this guide serves as a practical roadmap for generating a robust PK data package, essential for informed decision-making in any drug discovery program.

The Foundational Role of Pharmacokinetics in Drug Discovery

Before embarking on complex in vivo studies, it is crucial to grasp the core principles of ADME (Absorption, Distribution, Metabolism, and Excretion) and their collective impact on a drug's disposition.[4][5][6] The primary goal of preclinical PK studies is to build a quantitative understanding of these processes to guide the optimization of a drug candidate's properties and predict its behavior in humans.[4][5][7]

-

Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs like those based on the piperidine scaffold, which often have favorable absorption characteristics, this is a critical first step.[1][8] Key parameters include the rate and extent of absorption, culminating in bioavailability (F), which is the fraction of the administered dose that reaches the bloodstream.

-

Distribution: Once in circulation, the drug distributes into various tissues and fluids. This process is governed by the compound's physicochemical properties, such as lipophilicity and its affinity for plasma proteins.[9] The fraction of drug not bound to plasma proteins (the unbound fraction, fu) is generally considered to be the pharmacologically active portion available to interact with its target.[10][11]

-

Metabolism: The biotransformation of the drug, primarily in the liver, into metabolites.[12][13] This is often mediated by the Cytochrome P450 (CYP) family of enzymes.[12][14][15] Understanding the metabolic pathways of a this compound derivative is vital for identifying potential drug-drug interactions and understanding its clearance mechanism.[14][15][16]

-

Excretion: The removal of the drug and its metabolites from the body, predominantly through the kidneys (renal clearance) or the liver (hepatic clearance).[17] The overall rate of elimination is described by the clearance (CL) parameter, which is fundamental to determining appropriate dosing regimens.[17][18]

The interplay of these four processes dictates the concentration of the drug in the plasma over time, a profile that is inextricably linked to both its therapeutic efficacy and its potential for toxicity.

Strategic and Methodical Experimental Design

A robust pharmacokinetic study begins with a well-conceived experimental design. The choices made at this stage are critical for generating clear, interpretable, and relevant data.

Rationale-Driven Animal Model Selection

The selection of an appropriate animal model is a cornerstone of preclinical research.[19] While no animal model perfectly replicates human physiology, a careful choice can provide invaluable predictive data.[19][20]

-

Initial Screening (Rodents): Mice and rats are the workhorses of early PK screening due to their small size, cost-effectiveness, and ease of handling.[21] They are ideal for initial dose-range finding, bioavailability assessment, and generating preliminary PK parameters.

-

Regulatory-Enabling Studies (Non-rodents): Species such as dogs or non-human primates may be used in later-stage preclinical development. The choice is often guided by similarities in metabolic profiles to humans, particularly the expression of key CYP450 enzymes.[19][20]

Causality: The decision to use a specific species should be based on a balance of practical considerations and scientific relevance. For a novel entity like this compound, an initial study in rats provides a comprehensive dataset that can quickly identify major liabilities such as very poor oral bioavailability or excessively rapid clearance, thus guiding the next steps in the discovery cascade.[7]

Formulation and Route of Administration

Achieving the desired systemic concentration is contingent on the drug's formulation and the chosen route of administration.[22][23]

-

Intravenous (IV) Administration: This route is essential as it provides a direct measure of clearance (CL) and volume of distribution (Vd). The data from an IV dose serves as the benchmark against which other routes are compared, allowing for the calculation of absolute oral bioavailability.

-

Oral (PO) Administration: As most small molecule drugs are intended for oral delivery, this is a critical route to evaluate.[6] The resulting data reveals the extent and rate of absorption from the gastrointestinal tract.

-

Formulation Vehicle: The choice of vehicle (e.g., saline, polyethylene glycol, oil-based solutions) is crucial. The goal is to ensure the compound is fully solubilized and stable, allowing for accurate dosing. An inappropriate vehicle can lead to precipitation at the injection site or poor absorption, confounding the interpretation of the PK data.[22]

The overall workflow for a typical preclinical PK study is a multi-step process requiring careful coordination.

Caption: High-level workflow for a preclinical pharmacokinetic study.

Core Experimental Protocols: A Self-Validating System

The integrity of pharmacokinetic data hinges on the quality of the experimental protocols. Each step must be executed with precision and be part of a self-validating system to ensure trustworthiness.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard design for determining key PK parameters following intravenous and oral administration.

Objective: To determine the pharmacokinetic profile of this compound in male Sprague-Dawley rats.

Materials:

-

Test compound: this compound

-

Animals: Male Sprague-Dawley rats (n=3 per group), ~250-300g

-

Dosing vehicles:

-

IV: 5% DMSO, 40% PEG400, 55% Saline

-

PO: 0.5% Methylcellulose in water

-

-

Blood collection tubes (K2EDTA anticoagulant)

-

Centrifuge, pipettes, storage vials

Methodology:

-

Acclimatization: Animals are acclimated for at least 3 days prior to the study.

-

Fasting: Animals are fasted overnight (~12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare dosing solutions at the target concentrations (e.g., 1 mg/mL for IV, 2 mg/mL for PO).

-

Administration:

-

IV Group (n=3): Administer a single bolus dose of 1 mg/kg via the lateral tail vein.

-

PO Group (n=3): Administer a single dose of 10 mg/kg via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (~100 µL) from the saphenous vein at specified time points. A typical schedule would be:

-

IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

-

PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.

-

-

Plasma Processing:

-

Immediately place blood samples on ice.

-

Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

-

Harvest the supernatant (plasma) and transfer to a clean, labeled vial.

-

-

Storage: Store plasma samples at -80°C until bioanalysis.

Protocol: Bioanalytical Method Validation (LC-MS/MS)

The quantification of the drug in plasma is the analytical backbone of the PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[24][25] Method validation ensures that the analytical results are accurate and reliable, adhering to guidelines from regulatory bodies like the FDA and EMA.[26][27][28][29][30]

Objective: To validate an LC-MS/MS method for the quantification of this compound in rat plasma.

Key Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[29]

-

Linearity: Establishing a calibration curve over a defined concentration range (e.g., 1 to 1000 ng/mL).

-

Accuracy & Precision: Assessed at multiple quality control (QC) levels (low, mid, high). Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.[29]

-

Matrix Effect: Assessing the potential for ion suppression or enhancement from endogenous plasma components.

-

Recovery: The efficiency of the extraction process.

-

Stability: Evaluating the stability of the analyte under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Sample Preparation (Example: Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

-

Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.[31]

Protocol: Plasma Protein Binding by Equilibrium Dialysis

Understanding the extent of plasma protein binding is crucial, as only the unbound drug is free to exert its pharmacological effect.[10][11] Equilibrium dialysis is a widely accepted method for this determination.[9][32][33]

Objective: To determine the unbound fraction (fu) of this compound in rat plasma.

Methodology (using a RED device):

-

Spike rat plasma with the test compound to the desired concentration (e.g., 1 µM).[33]

-

Add the spiked plasma to the donor chamber of the Rapid Equilibrium Dialysis (RED) device.[10][11]

-

Add phosphate-buffered saline (PBS) to the receiver chamber.[10]

-

Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the semipermeable membrane.[10][32]

-

After incubation, collect samples from both the plasma and buffer chambers.

-

To ensure matrix matching for analysis, add blank buffer to the plasma sample and blank plasma to the buffer sample in equal proportions.

-

Quantify the concentration of the compound in both chambers using a validated LC-MS/MS method.

-

Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Data Analysis, Interpretation, and Strategic Decision Making

Once the in-life phase is complete and plasma concentrations are quantified, the data must be processed to yield meaningful PK parameters.

Non-Compartmental Analysis (NCA)

NCA is the most common method for analyzing preclinical PK data.[34][35][36][37] It relies on algebraic equations and the trapezoidal rule to calculate key parameters directly from the observed concentration-time data without assuming a specific physiological model.[34][37][38]

Key Pharmacokinetic Parameters Derived from NCA:

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption; related to acute efficacy and toxicity.[36] |

| Tmax | Time at which Cmax is observed | Provides information on the speed of absorption.[34] |

| AUC | Area Under the concentration-time Curve | Represents the total systemic exposure to the drug.[34][37] |

| t½ | Terminal half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of drug per unit time; dictates dosing rate.[17] |

| Vd | Volume of Distribution | The apparent volume into which the drug distributes in the body. |

| F% | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation (AUCpo/AUCiv). |

Hypothetical PK Data Summary for this compound in Rats:

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 450 | 850 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (ng*h/mL) | 975 | 4388 |

| t½ (h) | 3.5 | 3.8 |

| CL (mL/min/kg) | 17.1 | - |

| Vd (L/kg) | 4.9 | - |

| F (%) | - | 45% |

Interpreting the Data: A Logic-Driven Approach

The calculated PK parameters tell a story about the compound's behavior in the body. Interpreting this story correctly is crucial for making sound decisions in a drug discovery project.

Caption: Decision-making flowchart based on key PK parameters.

Expert Insights:

-

A bioavailability of 45% is often considered reasonable for an early-stage discovery compound, suggesting decent absorption and/or moderate first-pass metabolism.

-

A clearance of 17.1 mL/min/kg in the rat is moderate. Given that rat liver blood flow is approximately 55-70 mL/min/kg, this clearance value suggests the compound is not cleared exceptionally rapidly and would likely have a manageable dosing frequency.

-

The volume of distribution (4.9 L/kg) is greater than total body water (~0.7 L/kg), indicating that the compound distributes extensively into tissues, which may be desirable if the therapeutic target is located outside the bloodstream.

Conclusion

The comprehensive pharmacokinetic profiling of a novel chemical entity such as this compound is a cornerstone of modern drug discovery. It is not merely a data collection exercise but a strategic, iterative process of hypothesis generation and testing. By integrating robust in vivo protocols, validated high-sensitivity bioanalytical methods, and logical data interpretation, researchers can build a clear picture of a compound's ADME properties. This in-depth understanding is paramount for optimizing lead candidates, designing effective efficacy and safety studies, and ultimately increasing the probability of translating a promising molecule into a successful therapeutic agent.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. danabiosci.com [danabiosci.com]

- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. The role of cytochrome p450 in drug metabolism [wisdomlib.org]

- 13. pharmatutor.org [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

- 15. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Drug Clearance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. nebiolab.com [nebiolab.com]

- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 26. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ema.europa.eu [ema.europa.eu]

- 28. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 29. pharmacompass.com [pharmacompass.com]

- 30. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 31. research.unipd.it [research.unipd.it]

- 32. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 33. enamine.net [enamine.net]

- 34. Noncompartmental Analysis - MATLAB & Simulink [mathworks.com]

- 35. humapub.com [humapub.com]

- 36. quantics.co.uk [quantics.co.uk]

- 37. datapharmaustralia.com [datapharmaustralia.com]

- 38. Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters [jove.com]

A Comprehensive Toxicological Assessment of 2-(1,3-Thiazol-2-yl)piperidine and its Metabolites: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical framework for the toxicological assessment of 2-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound with potential pharmaceutical applications. Given the novelty of this specific molecule, this document emphasizes a strategic and methodologically rigorous approach to safety evaluation, from initial computational predictions to comprehensive in vivo studies, in alignment with international regulatory standards. The principles and protocols outlined herein are designed to ensure scientific integrity and build a robust safety profile for regulatory submission.

Introduction: The Toxicological Significance of the Thiazole and Piperidine Moieties

The structure of this compound combines two key heterocyclic motifs: a thiazole ring and a piperidine ring. Both are prevalent in a wide range of pharmaceuticals and bioactive compounds.[1][2] The thiazole ring, an aromatic five-membered heterocycle, is a known structural alert, as it can be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes to form reactive metabolites. These reactive species have the potential to covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions. The piperidine moiety, a saturated six-membered heterocycle, generally enhances a drug's pharmacokinetic properties, such as membrane permeability and metabolic stability.[2] However, its metabolism can also lead to the formation of various metabolites with potentially different pharmacological and toxicological profiles.

A thorough toxicological assessment must, therefore, consider not only the parent compound but also its potential metabolites. Early identification of metabolic pathways and potential bioactivation is crucial for a proactive approach to risk assessment and can prevent costly late-stage failures in drug development.[3]

A Tiered Approach to Toxicological Assessment

A tiered, stepwise approach to toxicological evaluation is recommended, commencing with in silico and in vitro methods to guide subsequent in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is supported by international guidelines from the International Council for Harmonisation (ICH), the Organisation for Economic Co-operation and Development (OECD), and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Figure 1: A tiered approach to the toxicological assessment of a novel chemical entity.

Predicted Metabolism of this compound

While specific metabolic data for this compound is not publicly available, likely metabolic pathways can be predicted based on the known biotransformation of thiazole and piperidine derivatives.

Thiazole Ring Metabolism:

-

Oxidation: The thiazole ring is susceptible to CYP-mediated oxidation, which can lead to the formation of reactive epoxides, S-oxides, N-oxides, and oxaziridines. These reactive metabolites are of particular toxicological concern.

-

Ring Cleavage: Subsequent to oxidation, the thiazole ring can undergo cleavage, leading to the formation of various degradation products.

Piperidine Ring Metabolism:

-

N-dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic pathway.

-

Hydroxylation: The carbon atoms of the piperidine ring can be hydroxylated by CYP enzymes.

-

Oxidation: The piperidine ring can be oxidized to the corresponding lactam.

Phase II Metabolism:

-

The hydroxylated metabolites of both the thiazole and piperidine rings can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.[8]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs - Oreate AI Blog [oreateai.com]

- 6. ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 7. International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(1,3-Thiazol-2-yl)piperidine

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(1,3-Thiazol-2-yl)piperidine

Introduction: Elucidating the Structure of a Promising Heterocyclic Scaffold

The compound this compound represents a confluence of two pharmacologically significant heterocyclic scaffolds: the piperidine ring, a cornerstone of many alkaloids and synthetic pharmaceuticals, and the thiazole ring, a key component in molecules like vitamin B1 and various anti-cancer agents.[1][2][3] The precise arrangement and connectivity of these two rings create a unique three-dimensional chemical entity with potential for novel biological activity. Therefore, unambiguous structural confirmation is a critical prerequisite for its use in research and drug development.

This technical guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals. We will predict and rationalize the expected spectral data, outline robust experimental protocols, and provide a framework for confident characterization.

Molecular Structure and Spectroscopic Overview

The fundamental first step in any analysis is a clear understanding of the molecule's structure. The linkage of the electron-deficient, aromatic thiazole ring to the C2 position of the saturated, conformationally flexible piperidine ring dictates the entire spectroscopic profile of the molecule.

Caption: Molecular structure of this compound.

Key structural features influencing the spectra include:

-

Asymmetric Center: The C2 carbon of the piperidine ring is a chiral center.

-

Piperidine Conformation: The piperidine ring will exist in a chair conformation, with the bulky thiazole substituent preferentially occupying the equatorial position to minimize steric strain.

-

Electronic Effects: The thiazole ring is electron-withdrawing, which will deshield adjacent protons and carbons, most notably the proton on C2 of the piperidine ring.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for confirming the connectivity of this molecule. The spectrum will be a composite of signals from the saturated piperidine ring and the aromatic thiazole ring, with chemical shifts influenced by their mutual electronic effects.

Causality Behind Expected Signals:

-

Thiazole Protons (H4' & H5'): Thiazole protons typically resonate in the aromatic region between 7.27 and 8.77 ppm due to the diamagnetic ring current.[2] They will appear as two distinct doublets, with a small coupling constant characteristic of five-membered heteroaromatics.

-

Piperidine C2-H: This proton is the most diagnostic. It is adjacent to both the ring nitrogen and the electron-withdrawing thiazole group. This dual influence will shift its resonance significantly downfield compared to other aliphatic protons. Its multiplicity will be complex (likely a multiplet) due to coupling with the C3 methylene protons.

-

Piperidine C6-H₂: These protons are adjacent to the nitrogen, placing them at a moderately downfield position, typically in the 2.7-2.9 ppm range for a simple piperidine.[4]

-

Piperidine C3-H₂, C4-H₂, C5-H₂: These methylene groups form a complex, overlapping set of multiplets in the upfield region (~1.4-2.0 ppm), characteristic of the saturated piperidine core.[4]

-

Piperidine N1-H: The signal for the amine proton will be a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data Summary (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5' (Thiazole) | ~7.75 | d | ~3.5 |

| H4' (Thiazole) | ~7.30 | d | ~3.5 |

| H2 (Piperidine) | ~4.5 - 4.8 | m | - |

| H6eq (Piperidine) | ~3.20 | m | - |

| H6ax (Piperidine) | ~2.80 | m | - |

| H3, H4, H5 (Pip) | ~1.5 - 2.1 | m (overlapping) | - |

| N1-H (Piperidine) | Variable (e.g., ~2.5) | br s | - |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon environments and offering insight into their electronic state.

Causality Behind Expected Signals:

-

Thiazole C2': This carbon is bonded to a sulfur, a nitrogen, and another carbon, and is part of a double bond system. It will be the most downfield carbon in the entire molecule, likely appearing above 165 ppm.

-

Thiazole C4' & C5': These are typical aromatic/heteroaromatic carbons. C5' is generally found more upfield than C4' in thiazole systems.[5]

-

Piperidine C2: Similar to its attached proton, this carbon is significantly deshielded by the adjacent nitrogen and the directly attached thiazole ring.

-

Piperidine C6: This carbon is deshielded by the adjacent nitrogen, but to a lesser extent than C2. For N-alkylpiperidines, the C2/C6 carbons are highly influenced by the substituent.[6]

-

Piperidine C4: This carbon is the most shielded (furthest from the heteroatoms/substituent) and will appear at the most upfield position among the piperidine carbons.

-

Piperidine C3 & C5: These carbons will have intermediate chemical shifts within the aliphatic region of the piperidine ring.[7]

Predicted ¹³C NMR Data Summary (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2' (Thiazole) | ~170 |

| C4' (Thiazole) | ~143 |

| C5' (Thiazole) | ~118 |

| C2 (Piperidine) | ~65 |

| C6 (Piperidine) | ~47 |

| C3 (Piperidine) | ~30 |

| C5 (Piperidine) | ~26 |

| C4 (Piperidine) | ~24 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of the molecule's bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| ~3350 - 3250 | N-H Stretch (Piperidine) | Medium, Sharp | Characteristic of a secondary amine. |

| ~3100 - 3050 | C-H Aromatic Stretch (Thiazole) | Weak | Typical for C-H bonds on an aromatic ring.[8] |

| ~2950 - 2800 | C-H Aliphatic Stretch (Pip) | Strong | Characteristic of sp³ C-H bonds in the piperidine ring. |

| ~1620 - 1580 | C=N Stretch (Thiazole) | Medium | Part of the thiazole ring system. |

| ~1550 - 1450 | C=C Stretch (Thiazole) | Medium | Aromatic ring stretching vibrations. |

| ~1350 - 1250 | C-N Stretch | Medium | Associated with the C-N bonds of the piperidine ring.[8] |

| ~750 - 650 | C-S Stretch | Weak to Medium | Often found in the fingerprint region, indicative of the thiazole ring. |

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information about the molecule's weakest points and most stable substructures.

Expected Mass:

-

Molecular Formula: C₈H₁₂N₂S

-

Monoisotopic Mass: 168.07 g/mol

-

High-Resolution MS (ESI+): The protonated molecule, [M+H]⁺, should be observed at m/z 169.0799. This accurate mass measurement is a primary tool for confirming the elemental composition.

Fragmentation Analysis (EI and ESI-MS/MS): The fragmentation of piperidine derivatives is well-understood and typically initiated at the nitrogen atom.[1] The primary cleavage is expected to be an α-cleavage, where a C-C bond adjacent to the nitrogen breaks.[1]

Caption: Predicted EI Mass Spectrometry fragmentation pathways.

-

α-Cleavage: In Electron Ionization (EI), the initial radical cation [M]⁺• at m/z 168 will likely undergo α-cleavage at the C2-C3 bond. This is the most favorable pathway, leading to the formation of a stable, resonance-stabilized iminium ion.

-

Loss of Substituent: A competing fragmentation pathway is the cleavage of the C2-C2' bond, resulting in the loss of the thiazole radical and leaving a piperidinyl cation fragment at m/z 84, or loss of the piperidine ring to give a thiazolyl fragment.

-

ESI-MS/MS: In Electrospray Ionization (ESI), the primary ion will be the protonated molecule [M+H]⁺ at m/z 169. Collision-Induced Dissociation (CID) of this ion is expected to show a dominant neutral loss of the thiazole ring or fragmentation of the piperidine ring.[9][10]

Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust methodology. The following protocols describe a standardized approach to acquiring high-quality spectroscopic data for this compound.

Protocol 1: High-Resolution NMR Data Acquisition

Caption: Workflow for comprehensive NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Tuning: Use a high-field NMR spectrometer (≥400 MHz). Perform automatic tuning and matching of the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR (COSY & HSQC):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks, which is essential for tracing the connectivity within the piperidine ring.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each carbon with its directly attached proton(s). This is the most reliable method for making unambiguous C-H assignments.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the TMS signal.

Protocol 2: ESI-MS and MS/MS Fragmentation Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.[1]

-

Full Scan MS: Infuse the sample at a low flow rate (5-10 µL/min) and acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ (expected at m/z ~169.1).

-

MS/MS Analysis: Perform a product ion scan on the isolated precursor ion (m/z 169.1). Ramp the collision energy (e.g., from 10-40 eV) to induce fragmentation and observe the resulting product ions. This allows for the construction of a fragmentation tree to support the proposed structure.[9]

Conclusion

The structural elucidation of this compound is a synergistic exercise that relies on the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR, supported by 2D experiments, provide the definitive map of the C-H framework. IR spectroscopy offers rapid confirmation of essential functional groups, while high-resolution mass spectrometry validates the elemental composition and reveals fragmentation patterns consistent with the proposed structure. By understanding the causal principles behind the spectral data, researchers can move from simple observation to confident and robust structural confirmation, paving the way for further investigation into the compound's potential applications.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

The Architectural Nuances of a Privileged Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 2-(1,3-Thiazol-2-yl)piperidine Analogs

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the 2-(1,3-thiazol-2-yl)piperidine core has emerged as a privileged scaffold, a testament to its conformational flexibility and ability to engage with a diverse array of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this versatile chemical entity, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, dissect the impact of structural modifications on biological activity, and provide detailed experimental protocols to empower further research and development in this exciting area. The inherent modularity of this scaffold, allowing for substitutions on both the piperidine and thiazole rings, has led to the discovery of potent and selective modulators of various enzymes and receptors, highlighting its significance in modern drug discovery.

Core Scaffold and Key Areas of Modification

The fundamental this compound structure presents three primary regions for chemical modification, each influencing the molecule's overall pharmacological profile. Understanding the impact of substitutions at these positions is paramount to the rational design of novel therapeutic agents.

Figure 1: Core this compound scaffold and key modification points.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. The following sections dissect the SAR for several key therapeutic areas.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Prominent Target

The most extensively studied application of this scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system.

Piperidine Ring (R1) and Nitrogen Substitutions (R3):

Modifications at the piperidine nitrogen are critical for FAAH inhibitory activity. The introduction of a carbamate or urea moiety that can acylate the catalytic serine residue of FAAH is a common strategy.

-

Aryl Carbamates: Phenyl carbamates attached to the piperidine nitrogen have shown high potency. The substitution pattern on this aryl ring significantly impacts activity. For instance, di-substitution, particularly at the 2 and 6 positions, can drastically reduce binding affinity[1]. Mono-substitution at the 2, 3, or 4 positions is generally well-tolerated.

-

Cyclic Ureas: Incorporating the piperidine into a cyclic urea structure can also lead to potent FAAH inhibition. This constrained conformation is thought to favor the formation of a covalent bond with the catalytic serine of the enzyme.

| Compound ID | R3 Substituent | FAAH IC50 (nM) | Reference |

| Analog 1 | Phenyl Carbamate | 7.2 | [1] |

| Analog 2 | 2,6-dimethylphenyl Carbamate | >10,000 | [1] |

| Analog 3 | 4-chlorophenyl Carbamate | 5.8 | [1] |

Table 1: SAR of Piperidine Nitrogen Substituents on FAAH Inhibition.

Thiazole Ring (R2) Substitutions:

Substitutions on the thiazole ring are less explored in the context of FAAH inhibition but can influence physicochemical properties and secondary interactions within the enzyme's active site.

Anticancer Activity: Targeting Kinases and Cell Proliferation

The this compound scaffold has also been investigated for its potential as an anticancer agent, often by targeting key kinases involved in cell cycle progression and signaling.

Thiazole Ring (R2) and Piperidine Ring (R1) Modifications:

-

Kinase Inhibition: Analogs bearing specific aryl carboxamide moieties at the 4-position of the thiazole ring have shown potent inhibitory activity against kinases like EGFR, Her2, and VEGFR-2. Substituents on the aryl ring, such as hydroxyl or dimethylamine groups, can enhance potency and selectivity.

-

Tubulin Polymerization Inhibition: Some derivatives have been designed as tubulin polymerization inhibitors, mimicking the action of natural products like tubulysin.

| Compound ID | Key Substitutions | Target Cancer Cell Line | IC50 (µM) | Reference |

| Analog 4 | 4-(4-hydroxyphenyl)carboxamido-thiazole | MCF-7 (Breast) | 4.36 | [2] |

| Analog 5 | 4-(4-dimethylaminophenyl)carboxamido-thiazole | MCF-7 (Breast) | 6.10 | [2] |

| Analog 6 | Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.09 | [3] |

Table 2: SAR of this compound Analogs as Anticancer Agents.

Neuroprotective Effects: Modulating Neuronal Signaling

The ability of this scaffold to cross the blood-brain barrier has made it an attractive starting point for the development of neuroprotective agents for diseases like Alzheimer's and Parkinson's.

Mechanism of Action:

-

Cholinesterase Inhibition: Certain benzyl piperidine-linked diaryl thiazoles have demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease[4].

-

SIRT1 Activation: Thiazole sulfonamides have shown neuroprotective effects in models of Parkinson's disease by maintaining the activity of SIRT1, a key regulator of cellular stress responses[1].

-

AMPA Receptor Modulation: Thiazole-carboxamide derivatives can act as negative allosteric modulators of AMPA receptors, which could be beneficial in conditions of excitotoxicity[5].

| Compound ID | Proposed Mechanism | In Vitro Model | IC50/EC50 | Reference |

| Analog 7 | AChE/BuChE Inhibition | Enzyme Assay | 0.30 µM (AChE) | [4] |

| Analog 8 | SIRT1 Activation | 6-OHDA-induced SH-SY5Y cells | - | [1] |

| Analog 9 | AMPA Receptor NAM | HEK293T cells expressing AMPARs | 3.02 µM (GluA2) | [5] |

Table 3: SAR of this compound Analogs with Neuroprotective Activity.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of the this compound scaffold have also exhibited promising activity against a range of microbial pathogens.

Structure-Activity Insights:

-

Antibacterial: The specific substitutions on both the thiazole and piperidine rings, as well as the nature of any appended groups, determine the antibacterial spectrum and potency.

-

Antifungal: The broth microdilution method is commonly used to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against fungal strains like Candida albicans.

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and key biological assays.

Synthesis of the this compound Core Scaffold

A common and effective method for the synthesis of the core scaffold involves the reaction of 2-bromothiazole with piperidine.

Figure 2: General synthetic workflow for the this compound core.

Step-by-Step Protocol:

-

To a solution of 2-bromothiazole (1.0 eq) in a suitable solvent such as toluene or in an excess of piperidine, add piperidine (1.2 eq, if not used as solvent).

-

Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure. If piperidine was used in excess, it can be removed by vacuum distillation.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

FAAH Inhibition Assay (Fluorometric)

This in vitro assay is used to determine the potency of compounds in inhibiting FAAH activity.

Figure 3: Workflow for a fluorometric FAAH inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a solution of recombinant human or rat FAAH enzyme in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA). Prepare serial dilutions of the test compound in DMSO. Prepare a solution of a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

-

Assay Plate Setup: In a 96-well microplate, add the FAAH enzyme solution to each well.

-

Compound Addition: Add the serially diluted test compounds to the respective wells. Include wells with vehicle (DMSO) as a control.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm) in a kinetic mode for 15-30 minutes at 37°C.

-

Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include positive (microbe and broth) and negative (broth only) control wells.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active molecules. The extensive research into its SAR has provided a clear roadmap for the rational design of potent and selective inhibitors and modulators for various therapeutic targets. The future of this field lies in the continued exploration of novel substitution patterns, the application of advanced computational modeling to refine SAR understanding, and the investigation of this scaffold against an even broader range of biological targets. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to contribute to this exciting and rapidly evolving area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-(1,3-Thiazol-2-yl)piperidine: A Novel Scaffold for Kinase Inhibition

An In-Depth Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutic agents has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology and inflammatory diseases. The human kinome, with its vast and diverse landscape, presents a rich reservoir of targets for therapeutic intervention. Within this competitive arena, the strategic design of small molecule inhibitors that exhibit both high potency and selectivity is paramount. This guide delves into the discovery and rationale behind the 2-(1,3-thiazol-2-yl)piperidine scaffold as a promising new chemotype for the development of next-generation kinase inhibitors. By synergistically combining the well-established pharmacophoric features of the thiazole and piperidine rings, this scaffold offers a unique three-dimensional architecture amenable to extensive chemical modification and precise target engagement.

The Rationale: A Synthesis of Privileged Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its prevalence in clinically approved drugs, such as the BCR-ABL inhibitor Dasatinib, underscores its utility as a kinase inhibitor template. The thiazole moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.[1]

Complementing the thiazole is the piperidine ring, one of the most significant synthetic fragments in drug design.[2] Its saturated, non-planar structure provides an excellent scaffold for introducing three-dimensional diversity, which is often key to achieving inhibitor selectivity and improving pharmacokinetic properties. The piperidine ring can orient substituents in distinct spatial vectors, allowing for the exploration of interactions with solvent-exposed regions of the kinase active site or adjacent hydrophobic pockets.

The conjugation of these two privileged scaffolds into the this compound core creates a versatile platform for generating novel kinase inhibitors with potentially superior drug-like properties.

The Discovery Trajectory: From Broad Screening to Targeted Design

The journey towards identifying the this compound scaffold as a kinase inhibitor has been one of iterative design and serendipitous discovery. Initial broad screening of compound libraries has consistently highlighted the importance of both thiazole and piperidine-containing molecules. For instance, various thiazole derivatives have demonstrated potent inhibitory activity against a range of serine/threonine and tyrosine kinases, including B-RAF, CK2, and GSK-3β.[1]

A significant breakthrough in a closely related series was the discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent and selective inhibitors of KDR (Kinase Insert Domain Receptor, also known as VEGFR-2), a key mediator of angiogenesis.[3] This work demonstrated the successful pairing of a thiazole ring with a six-membered nitrogen-containing heterocycle to achieve nanomolar potency. Although featuring a pyridine instead of a piperidine, this discovery provided a strong rationale for exploring similar scaffolds.

More directly, patent literature has disclosed thiazolyl piperidine derivatives as inhibitors of sphingosine kinase, implicating this specific scaffold in the modulation of lipid kinase signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[4]

Key Kinase Targets and Structure-Activity Relationships (SAR)

While comprehensive public data on the this compound scaffold remains emerging, analysis of related compounds allows for the postulation of key SAR trends.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR)

The development of N-(1,3-thiazol-2-yl)pyridin-2-amines as KDR inhibitors offers valuable insights.[3] Molecular modeling suggests a binding mode where the pyridine and thiazole rings occupy the ATP-binding site, with the pyridin-2-amine forming a crucial hydrogen bond with the hinge region of the kinase. Variations in substitution on both the pyridine and thiazole rings have been shown to significantly impact potency and selectivity. This provides a roadmap for the derivatization of the this compound scaffold to target VEGFR-2.

Rho-associated kinases (ROCK)

A series of 4-aryl-thiazole-2-amines have been synthesized and shown to be potent ROCK inhibitors, with the most potent compound exhibiting an IC50 value of 20 nM.[5] The preliminary SAR indicated that substitutions on the aryl ring and the aminomethyl group at the 5-position of the thiazole were critical for activity. This suggests that the this compound core could be decorated with appropriate aryl and other functional groups to target ROCK kinases effectively.

Phosphoinositide 3-kinases (PI3K)

Thiazole derivatives have also been patented as PI3 kinase inhibitors.[6] The PI3K family of lipid kinases plays a central role in cell growth, proliferation, and survival, making them attractive targets in oncology. The exploration of the this compound scaffold against this important class of enzymes is a logical next step.

Janus Kinases (JAKs)

In the quest for selective JAK2 inhibitors, thiazol-2-yl amine was identified as a successful isosteric replacement for pyrazol-3-yl amine, a known hinge-binding motif.[7] This highlights the potential of the 2-aminothiazole moiety, which is inherent to the this compound scaffold, to anchor the molecule in the ATP-binding site of JAK family kinases.

The following table summarizes the inhibitory activities of various thiazole-piperidine/pyridine related compounds against different kinases:

| Compound Class | Target Kinase(s) | Reported Potency (IC50) | Reference |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR (VEGFR-2) | Nanomolar range | [3] |

| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 20 nM (most potent) | [5] |

| Thiazolyl piperdine derivatives | Sphingosine Kinase | Disclosed in patent | [4] |

| Thiazole derivatives | PI3 Kinase | Disclosed in patent | [6] |

| N-(1H-pyrazol-3-yl)pyrimidin-2-amino derivatives (thiazole isostere) | JAK2 | Nanomolar range | [7] |

| Piperazine-based thiazolidinones | VEGFR-2 | <0.3 µM | [8] |

Experimental Protocols for Evaluation

The successful development of this compound-based kinase inhibitors relies on a robust and well-validated experimental workflow.

General Synthetic Strategy

The synthesis of the this compound core can be achieved through established organic chemistry methodologies. A common approach involves the Hantzsch thiazole synthesis, which is the cyclization of an α-halocarbonyl compound with a thioamide or thiourea.[1] In this case, a piperidine-derived thioamide would be a key intermediate.

Caption: General synthetic workflow for this compound derivatives.

In Vitro Kinase Activity Assay (Example: ELISA-based ROCK II Assay)

This protocol is adapted from methodologies used for similar thiazole-based inhibitors.[5]

-

Coating: Coat a 96-well microplate with the kinase substrate (e.g., recombinant MYPT1) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Kinase Reaction:

-

Add the kinase reaction buffer containing ATP and MgCl2 to each well.

-

Add the test compound (this compound derivative) at various concentrations.

-

Initiate the reaction by adding the ROCK II enzyme.

-

Incubate for a specified time (e.g., 60 minutes) at 30°C.

-

-

Detection:

-

Stop the reaction and wash the plate.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add a TMB substrate solution.

-

Stop the color development with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Proliferation Assay (Example: MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa or K-562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

The Path Forward: Optimization and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The next phase of research should focus on several key areas:

-

Broad Kinome Screening: Profiling early lead compounds against a large panel of kinases will be crucial to identify the primary targets and assess selectivity.

-

Structure-Based Design: Obtaining co-crystal structures of lead compounds with their target kinases will enable rational, structure-guided optimization of potency and selectivity.

-

ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties will be essential for identifying compounds with favorable drug-like characteristics.

-

In Vivo Efficacy Studies: Promising candidates should be advanced into relevant animal models of cancer or inflammatory disease to evaluate their in vivo efficacy and tolerability.

Caption: A typical workflow for the discovery and development of a novel kinase inhibitor.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2009156041A3 - Thiazolyl piperdine derivatives - Google Patents [patents.google.com]

- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antifungal Potential of Novel 2-(1,3-Thiazol-2-yl)piperidine Derivatives

Abstract

The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. The 2-(1,3-Thiazol-2-yl)piperidine scaffold has emerged as a promising chemotype, demonstrating significant potential for the development of new therapeutics. This technical guide provides an in-depth analysis of this class of compounds, detailing their synthesis, methodologies for in vitro and in vivo evaluation, elucidation of their mechanism of action, and analysis of their structure-activity relationships. We present field-proven protocols and causality-driven experimental designs to equip researchers, scientists, and drug development professionals with the knowledge to explore and advance this important new class of antifungal agents.

The Escalating Threat of Fungal Pathogens and the Need for Novel Scaffolds

Systemic, life-threatening fungal infections, particularly those caused by Candida and Aspergillus species, have increased dramatically in recent years, especially in immunocompromised patient populations[1][2]. The current antifungal armamentarium is limited, and its efficacy is threatened by the growing prevalence of resistance to existing drug classes, particularly the azoles[1]. This clinical reality underscores a critical need for new antifungal agents that operate via novel mechanisms. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, including antifungal and antibacterial agents[3][4][5]. When coupled with a piperidine moiety, the resulting this compound core offers a three-dimensional chemical space ripe for exploration and optimization in the pursuit of potent, next-generation antifungals[6][7].

Synthesis and Derivatization Strategies

A key advantage of the this compound scaffold is its synthetic tractability, allowing for the generation of diverse chemical libraries. A common and effective synthetic route involves the condensation of a piperidine-containing precursor with a thiazole moiety.

Systematic exploration of this chemical space involves a bioisosteric replacement strategy, where different regions of the molecule are modified to probe their effect on activity.[6][7] These regions typically include:

-

The Thiazole Ring: Substitution at the 4 and 5 positions.

-

The Piperidine Ring: Substitution on the nitrogen atom or the carbon backbone.

-

Linker Modifications: Altering the connection between the two core rings.

This systematic variation allows for a deep understanding of the structure-activity relationship (SAR) and the optimization of antifungal potency and pharmacological properties.

In Vitro Evaluation of Antifungal Potential

The initial assessment of any new chemical series begins with robust in vitro testing to determine its intrinsic antifungal activity and spectrum.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The gold standard for quantifying antifungal potency is the broth microdilution assay, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.

-

Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans) are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

-

Compound Preparation: The this compound derivatives are solubilized in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

-

Incubation: The prepared fungal inoculum is added to each well of the plate containing the diluted compounds. The plates are incubated at 35°C for 24–48 hours.[12]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50%) of fungal growth compared to the drug-free control well.

-